Trihydroxysilanecarbaldehyde
Description
Trihydroxysilanecarbaldehyde is an organosilicon compound characterized by a silicon atom bonded to three hydroxyl groups (-OH) and a carbaldehyde (-CHO) moiety. Its molecular formula can be inferred as C₄H₁₀O₄Si, with a silicon-centered structure that combines hydrophilic (hydroxyl) and electrophilic (aldehyde) functional groups. The hydroxyl groups may confer polarity and water solubility, while the aldehyde could enable condensation or crosslinking reactions .
Properties
Molecular Formula |
CH4O4Si |
|---|---|
Molecular Weight |
108.13 g/mol |
IUPAC Name |
trihydroxysilylformaldehyde |
InChI |
InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H |
InChI Key |
CPYKMADCACQCMY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)[Si](O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Trihydroxysilanecarbaldehyde differs from related organosilicon compounds in its substitution pattern:
Functional Groups and Reactivity
- This compound : The -CHO group is prone to nucleophilic addition, while -OH groups can participate in hydrogen bonding or condensation. This dual functionality may enable applications in hybrid material synthesis.
- Trimethylsilyl Chloride: The -Cl group reacts readily with water or alcohols, forming silanols and HCl. Its primary use is in protecting hydroxyl groups during organic synthesis .
- Trisilylamine : The Si-N bonds are sensitive to hydrolysis, releasing NH₃ and forming siloxanes. Its role in catalysis or coordination chemistry is understudied .
Physical and Chemical Properties
Research Findings and Data Gaps
- Synthesis Challenges: No documented synthesis route for this compound exists in the provided evidence. However, analogous compounds like Trimethylsilyl Chloride are synthesized via Grignard reactions or direct chlorination .
- Toxicity and Safety : Trisilylamine and Trimethylsilyl Chloride require careful handling due to corrosive byproducts (e.g., HCl) . This compound’s toxicity remains unstudied.
- Industrial Relevance : Fluorinated silanes (e.g., ) dominate waterproofing applications, suggesting that this compound’s polar groups might limit its utility in hydrophobic coatings .
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